Cetylpyridinium chloride monohydrate

Catalog No.
S567560
CAS No.
6004-24-6
M.F
C21H38N.Cl
C21H38ClN
M. Wt
340.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetylpyridinium chloride monohydrate

CAS Number

6004-24-6

Product Name

Cetylpyridinium chloride monohydrate

IUPAC Name

1-hexadecylpyridin-1-ium;chloride

Molecular Formula

C21H38N.Cl
C21H38ClN

Molecular Weight

340.0 g/mol

InChI

InChI=1S/C21H38N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1

InChI Key

YMKDRGPMQRFJGP-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-]

Solubility

Very soluble in water, chloroform

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]

Antimicrobial Activity:

CPC possesses well-documented antimicrobial properties, making it a valuable research tool for studying various aspects of microbial behavior and control. Researchers use CPC to:

  • Investigate the mechanisms of action by which it disrupts microbial membranes and inactivates microorganisms [Source: National Institutes of Health (.gov) ].
  • Evaluate its efficacy against different types of microorganisms, including bacteria, viruses, and fungi, in laboratory settings [Source: National Institutes of Health (.gov) ].
  • Study the development of microbial resistance to CPC and other antimicrobials [Source: National Institutes of Health (.gov) ].

Biofilm Research:

Biofilms are communities of microorganisms that adhere to surfaces and can be difficult to eradicate due to their inherent resistance to antimicrobials. CPC is used in biofilm research to:

  • Disrupt and detach biofilms from various surfaces [Source: National Institutes of Health (.gov) ].
  • Investigate the efficacy of different strategies for biofilm control, including combinations of CPC with other antimicrobials or mechanical methods [Source: National Institutes of Health (.gov) ].

Other Research Applications:

CPC also finds applications in other areas of scientific research, such as:

  • Toxicology studies to assess its potential cytotoxicity and genotoxicity [Source: European Commission ].
  • Environmental research to investigate its impact on microbial communities in various environments [Source: National Institutes of Health (.gov) ].

Cetylpyridinium chloride monohydrate is a cationic quaternary ammonium compound with the molecular formula C₁₈H₃₈ClN·H₂O. It is commonly used as an antiseptic and disinfectant, exhibiting strong bactericidal and antifungal properties. This compound is often found in various over-the-counter products, including mouthwashes, toothpastes, throat sprays, and nasal sprays. Its effectiveness in preventing dental plaque and reducing gingivitis has been well documented, making it a popular choice in oral hygiene formulations .

The exact mechanism of CPC's action depends on the application. In microbiology, CPC's cationic nature disrupts the cell membranes of bacteria and other microbes, leading to cell death [].

CPC can be irritating to the skin and eyes at high concentrations []. Always handle and dispose of CPC according to recommended safety protocols.

Typical of quaternary ammonium compounds. Notably, it can interact with anionic surfactants to form complexes that alter its solubility and antimicrobial activity. The compound is also susceptible to hydrolysis, particularly under acidic or basic conditions, which can affect its stability and efficacy in formulations .

Cetylpyridinium chloride monohydrate can be synthesized through several methods:

  • Quaternization Reaction: This involves the reaction of cetyl alcohol with pyridine and methyl chloride or another alkyl halide in the presence of a base.
  • Direct Ammoniation: Cetyl chloride can be reacted with pyridine to form the corresponding quaternary ammonium salt.
  • Salt Formation: The monohydrate form can be obtained by crystallizing cetylpyridinium chloride from water under controlled conditions .

Cetylpyridinium chloride monohydrate has a wide range of applications:

  • Oral Hygiene Products: Used as an active ingredient in mouthwashes and toothpastes for its antibacterial properties.
  • Pharmaceuticals: Incorporated in lozenges and throat sprays for its antiseptic effects.
  • Cosmetics: Used in formulations for skin cleansing and disinfection.
  • Food Industry: Acts as an antimicrobial agent in meat processing to reduce bacterial contamination .

Studies have shown that cetylpyridinium chloride monohydrate can interact with various biological membranes and proteins. Its ability to disrupt lipid bilayers makes it effective against pathogens but raises concerns about potential toxicity to human cells at high concentrations. Research indicates that it may interfere with mitochondrial function, suggesting a need for careful dosage considerations in formulations aimed at human use .

Several compounds share structural similarities with cetylpyridinium chloride monohydrate, including:

Compound NameMolecular FormulaAntimicrobial ActivityUnique Features
Hexadecylpyridinium bromideC₁₈H₃₉BrNYesSimilar properties but with bromide instead of chloride
Benzalkonium chlorideC₁₈H₄₁ClNYesBroad-spectrum antimicrobial but more toxic
Dodecyltrimethylammonium bromideC₁₂H₂₉BrNYesUsed primarily as a surfactant

Cetylpyridinium chloride monohydrate stands out due to its specific application in oral care products and relatively lower toxicity compared to some other quaternary ammonium compounds. Its unique combination of efficacy against oral pathogens while being suitable for short-term use makes it particularly valuable in dental health applications .

Physical Description

Other Solid
White solid; [HSDB]

Color/Form

White powder

Hydrogen Bond Acceptor Count

1

Exact Mass

339.2692779 g/mol

Monoisotopic Mass

339.2692779 g/mol

Heavy Atom Count

23

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides and hydrogen chloride/.

Melting Point

80 °C

UNII

D9OM4SK49P
6BR7T22E2S

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.92%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (93.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (94.62%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (97.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (97.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (87.1%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-infective Agents, Local
A LOCAL ANTI-INFECTIVE WHICH POSSESSES SURFACE-ACTIVE AS WELL AS ANTISEPTIC PROPERTIES AGAINST SENSITIVE NONSPORULATING BACTERIA ... USED FOR PREOPERATIVE PREPN OF SKIN FOR PROPHYLACTIC ANTISEPSIS OF MINOR WOUNDS & ... IRRIGATION OF OR TOPICAL APPLICATION TO MUCOUS MEMBRANES. ... ALSO INCORPORATED INTO MOUTHWASHES.
A CATIONIC SURFACE-AGENT ... BACTERICIDAL OR BACTERIOSTATIC AGAINST MANY GRAM-POSITIVE & GRAM-NEG ORGANISMS. ... ALSO ACTIVE AGAINST SOME FUNGI, INCL CANDIDA ALBICANS, & AGAINST TRICHOMONAS VAGINALIS, BUT IS NOT AN EFFECTIVE ANTI-INFECTIVE ... FOR SPORES OR MOST VIRUSES.
DOSAGE: TOPICAL, AS A 1:100 TO 1:1000 SOLN TO INTACT SKIN; 1:1000 FOR MINOR LACERATIONS; 1:2000 TO 1:10,000 TO MUCOUS MEMBRANES; 0.33 TO 3 MG IN LOZENGES OR TROCHES; FOR INSERTION INTO RECTUM, 0.05%. DOSAGE FORMS- LOZENGES NF: 1.5 MG IN 1:1500 CONCN; SOLN NF: 1:1000.
For more Therapeutic Uses (Complete) data for CETYLPYRIDINIUM CHLORIDE (16 total), please visit the HSDB record page.

Mechanism of Action

MODE OF ACTION ... NOT YET FULLY UNDERSTOOD BUT HAS BEEN ASCRIBED TO ... THE DENATURING OF LIPOPROTEIN COMPLEXES, & POSSIBLY OTHER ACTIONS. /QUATERNARY AMMONIUM COMPD/
EVIDENCE HAS BEEN PRESENTED THAT THE MAJOR SITE OF ACTION ... MAY BE THE CELL MEMBRANE, WHERE THE AGENTS MAY CAUSE CHANGES IN PERMEABILITY THAT PERMIT ESCAPE OF ENZYMES, COENZYMES, & METABOLIC INTERMEDIATES. /CATIONIC SURFACTANTS/
EMULSIFY SEBACEOUS MATERIAL, WHICH IS THEN REMOVED TOGETHER WITH DIRT & BACTERIA. THE MILD DESQUAMATING EFFECT OF THE QUATERNARY AMMONIUM COMPOUNDS AIDS IN CLEANING. /QUATERNARY AMMONIUM COMPD/

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Absorption Distribution and Excretion

ORAL RETENTION OF CETYLPYRIDINIUM CHLORIDE GIVEN AS 1 MIN MOUTH RINSE OF 10 ML OF 2.2 MMOL SOLN WAS 65% OF ADMIN DOSE.

Associated Chemicals

Cetylpyridinium chloride monohydrate;6004-24-6

Wikipedia

Cetylpyridinium_chloride
Urocanic_acid

Drug Warnings

QUATERNARY AMMONIUM ANTISEPTICS ... APPLIED TO SKIN ... FORM FILM UNDER WHICH BACTERIA MAY REMAIN VIABLE EVEN THOUGH OUTER SURFACE OF FILM IS BACTERICIDAL. SINCE CETYLPYRIDINIUM CHLORIDE IS INACTIVATED BY SOAPS, SOAP USED IN PRE-OPERATIVE TREATMENT OF SKIN MUST BE THOROUGHLY REMOVED ... BEFORE APPLICATION OF ANTISEPTIC.
GRAM NEGATIVE ORGANISMS, INCL STRAINS OF PSEUDOMONAS AERUGINOSA, ARE MORE RESISTANT /THAN GRAM POS/ & REQUIRE LONGER EXPOSURE /TO QUATERNARY AMMONIUM CMPD/. /QUATERNARY AMMONIUM CMPD/
ABSORBED AND INACTIVATED BY COTTON FABRICS, CELLULOSE SPONGES, CERTAIN PLASTICS (PARTICULARLY POLYVINYL CHLORIDE) OR OTHER POROUS MATERIALS. FOR THIS REASON, THESE AGENTS SHOULD NOT BE USED FOR COLD STERILIZATION OF CATHETERS, FLEXIBLE ENDOSCOPES OR OTHER INSTRUMENTS. /QUATERNARY AMMONIUM CMPD/
CAN CAUSE OCCASIONAL ALLERGIC RESPONSES WITH CHRONIC USE, AS WITH CERTAIN DEODORANT PREPN & DIAPER WASHES. /CATIONIC SURFACTANTS/
/DUE TO ADSORPTION TENDENCY/ ... REPEATED USE OF SAME SOLN FOR DISINFECTION OF POROUS MATERIALS CAN REDUCE THE CONCN OF THE AGENT BELOW THE BACTERICIDAL LIMIT. /CATIONIC SURFACTANTS/

Use Classification

Cosmetics -> Antistatic; Hair conditioning; Surfactant; Deodorant; Emulsifying; Antimicrobial

Methods of Manufacturing

ANHYD CMPD PREPD BY HEATING MIXT OF CETYL CHLORIDE & SLIGHT EXCESS OF PYRIDINE @ 140 °C FOR 6 HR. CRUDE PRODUCT IS DECOLORIZED WITH CHARCOAL & RECRYSTALLIZED FROM MIXED SOLVENT COMPOSED OF METHYL ETHYL KETONE & ALCOHOL ... THEN WASHED WITH ETHER & VACUUM DRIED @ 50-60 °C. /THEN RECRYSTALLIZED/ ... FROM WATER ... .
Pyridine + cetyl chloride (quaternization)

General Manufacturing Information

Other (requires additional information)
Pyridinium, 1-hexadecyl-, chloride (1:1): ACTIVE
/CETYLPYRIDINIUM CHLORIDE IS/ MONOHYDRATE OF QUATERNARY SALT OF PYRIDINE & CETYL CHLORIDE.
BACTERIAL SPORES RESIST EVEN PROLONGED CONTACT. AQ SOLN OF THESE CMPD ARE NOT TUBERCULOCIDAL. /QUATERNARY AMMONIUM CMPD/
SURFACTANTS ... ARE BLENDED INTO SOME DRUG PRODUCTS TO IMPROVE DISINTEGRATION OF TABLETS OR SPREAD & CONTACT OF MEDICATIONS ... WITH BODY SURFACES. ... PRECAUTIONS ... BECAUSE SOME ... CAN INACTIVATE OTHER DRUG PRODUCT INGREDIENTS. ... TWEEN 80 BINDS ... CETYLPYRIDINIUM CHLORIDE.
PHARMACEUTICAL INSULIN PREPN FOR RECTAL ADMIN COMPRISE INSULIN, A BASE, & AS ABSORPTION ACCELERATOR, SOMETIMES A CATIONIC SURFACTANT.
For more General Manufacturing Information (Complete) data for CETYLPYRIDINIUM CHLORIDE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

TLC DETERMINATION OF CETYLPYRIDINIUM CHLORIDE IN ADHESIVE TAPE "CYTOPLAST."
MICRO DETERMINATION OF QUATERNARY AMMONIUM CMPD BY ATOMIC ABSORPTION.
SURFACTANT QUATERNARY AMMONIUM SALTS ALONE OR IN PHARMACEUTICAL PREPN DETERMINED BY POTENTIOMETRIC TITRATION.
TLC DETERMINATION OF CETYLPYRIDINIUM IN A MOUTHWASH.
Domiphen bromide and cetylpyridinium chloride were determined in cosmetics by HPLC on Partisil 10 SCX (10 um) with 0.05M sodium formate in a mixture of methanol-water (80:20) as the mobile phase and UV detection at 274 nm. The determination was carried out with or without an internal standard. The recovery was close to 100%, and the detection limits for domiphen bromide and cetylpyridinium chloride were 50 and 250 ng, respectively. No interference from other ingredients was observed.

Interactions

AVOID ALCOHOL, WHICH HAS BEEN SHOWN TO INCREASE THE ORAL TOXICITY OF ... CETYL PYRIDINIUM CHLORIDE ... .
CURARE ANTAGONISTS SUCH AS NEOSTIGMINE AND EDROPHONIUM (TENSILON) ... MAY ENHANCE THE PARALYSIS ... . /BENZALKONIUM CHLORIDE/
... ANTAGONIZED BY ANIONIC SURFACTANTS, INCL SOAPS ... .
ETHANOL ACTIVATED UDP-GLUCURONOSYLTRANSFERASE ACTIVITY (P-NITROPHENOL SUBSTRATE) IN RAT LIVER IN VITRO, BUT INHIBITED ACTIVITY @ HIGHER ETHANOL CONCN. ACTIVATION NOT SEEN IN MICROSOMES PRETREATED IN VITRO WITH CETYLPYRIDINIUM CHLORIDE.

Dates

Modify: 2023-08-15

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